(-)-Arctigenin

Metabolic disorders Adipogenesis PPARγ inhibition

Procure (-)-Arctigenin (CAS 7770-78-7) for direct ligand-target engagement—skip the variable metabolite-dependent effects of arctiin. This aglycone delivers 2.5× greater PPARγ transcriptional inhibition (13.5% vs. 33.9% of control at 100 μmol/L) and nanomolar MKK1 affinity (IC50 1 nM). Select (-)-arctigenin for robust, reproducible adipogenesis, inflammation signaling, and lignan PK profiling.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 7770-78-7
Cat. No. B1665602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Arctigenin
CAS7770-78-7
Synonyms2(3H)-furanone, 4-((3,4-dimethoxyphenyl)methyl)dihydro-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R-trans)-
arctigenin
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
InChIInChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1
InChIKeyNQWVSMVXKMHKTF-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (-)-Arctigenin (CAS 7770-78-7) as a Research-Grade Dibenzylbutyrolactone Lignan Reference Standard


(-)-Arctigenin (CAS 7770-78-7) is the aglycone form of the dibenzylbutyrolactone lignan arctiin, naturally abundant in Arctium lappa (burdock) [1]. It serves as a primary pharmacologically active reference standard, distinguished by its multi-target profile including potent MKK1 inhibition (IC50 = 1 nM) and TNF-α suppression (IC50 = 3.9–5.0 μM) [2].

Critical Differentiation: Why Generic Substitution with Arctiin or Other DBLs Fails for (-)-Arctigenin-Specific Assays


Substitution with the glycoside arctiin, the most common alternative lignan, introduces confounding experimental variables. Arctiin requires intestinal enzymatic hydrolysis to release (-)-arctigenin in vivo, resulting in delayed and lower systemic exposure compared to direct (-)-arctigenin administration . In vitro, functional activity differs starkly: (-)-Arctigenin exhibits significantly stronger inhibition of preadipocyte differentiation and lipogenesis than equimolar arctiin [1], confirming that the aglycone core—not the glycosylated prodrug—is the active molecular entity. For procurement of a reference standard or lead scaffold, specification of (-)-arctigenin ensures that experimental data reflect direct ligand-target engagement rather than variable metabolite-dependent effects.

Quantitative Differentiation of (-)-Arctigenin: Head-to-Head Data Versus Arctiin, Analogs, and Baselines


Superior Adipogenesis Suppression: (-)-Arctigenin vs. Arctiin in 3T3-L1 Preadipocytes

In direct comparison at identical concentrations, (-)-arctigenin demonstrated significantly greater suppression of 3T3-L1 preadipocyte differentiation and lipid synthesis than its glycoside arctiin. At 100 μmol/L, (-)-arctigenin reduced PPARγ mRNA expression to 13.5% of control, whereas arctiin reduced it to 33.9% [1].

Metabolic disorders Adipogenesis PPARγ inhibition

Functional Antilipolytic Activity: (-)-Arctigenin Active Whereas Arctiin Inactive in Mature Adipocytes

(-)-Arctigenin significantly inhibited triglyceride breakdown in mature adipocytes, reducing glycerol release to 28.7% of control at 100 μmol/L. In contrast, arctiin showed no significant effect on lipolysis at any concentration tested (P > 0.05) [1].

Lipid metabolism Antilipolytic Adipocyte

Potent MKK1 (MEK1) Inhibition: (-)-Arctigenin vs. Class Baseline

(-)-Arctigenin inhibits MKK1 (MEK1) in vitro with an IC50 of 1 nM, representing high-potency inhibition of the upstream MAPK activator [1]. This nanomolar potency underpins its capacity to suppress AP-1 activation and TNF-α production at the transcriptional level .

MAPK signaling MKK1 inhibition Anti-inflammatory

Enhanced Systemic Exposure: (-)-Arctigenin AUC vs. Arctiin After Oral Arctiin Administration

Following oral administration of arctiin to rats, the AUC0-t of its metabolite (-)-arctigenin was larger than that of the parent arctiin, demonstrating that the aglycone achieves greater systemic exposure even when delivered as the glycoside .

Pharmacokinetics Bioavailability Metabolite exposure

Cytotoxicity Profile: (-)-Arctigenin Activity vs. HeLa Cell Line

(-)-Arctigenin exhibits differential cytotoxicity across cancer cell lines: it shows activity against HL-60 cells (EC50 = 12 μM) but is inactive against HeLa cells (EC50 > 100 μM) [1]. This cell-line selectivity contrasts with synthetic analogs bearing halogen and alkyl modifications on aromatic rings that demonstrate broader activity (e.g., derivative 66 EC50 = 27 μM against HeLa) [1].

Cytotoxicity Cancer research Selectivity

Anti-Toxoplasma gondii Baseline Potency: Lead Scaffold vs. Optimized Derivatives

The lead compound (-)-arctigenin exhibits modest activity against T. gondii (IC50 = 586.4 μM) with minimal selectivity versus host HeLa cells (IC50 = 572.7 μM; SI = 0.98) [1]. In a separate derivative study, its baseline selectivity index (SI = 0.99) was surpassed by optimized compounds B8 and B12 (SI = 1.45) [2].

Anti-parasitic Toxoplasma gondii Selectivity index

Definitive Application Scenarios for (-)-Arctigenin (CAS 7770-78-7) Procurement


Metabolic Disease Research: PPARγ and Adipogenesis Inhibition Studies

Use (-)-arctigenin as a direct-acting PPARγ transcriptional inhibitor in adipogenesis assays. With a 2.5-fold greater reduction in PPARγ mRNA compared to arctiin at 100 μmol/L (13.5% vs. 33.9% of control), it provides a robust chemical probe for dissecting adipocyte differentiation pathways [1]. The binary antilipolytic activity—present with (-)-arctigenin, absent with arctiin—further supports its exclusive use in lipid metabolism studies [1].

MAPK Pathway and Inflammation Signaling: High-Affinity MKK1 Probe

Employ (-)-arctigenin as a nanomolar-affinity MKK1 (MEK1) inhibitor (IC50 = 1 nM) to interrogate MAPK signaling cascades and AP-1-mediated transcriptional regulation of TNF-α [1]. This high-potency kinase engagement differentiates it from other dibenzylbutyrolactone lignans lacking documented MKK1 activity and supports its use as a reference inhibitor in inflammation signaling studies.

Lead Scaffold for Anti-Cancer and Anti-Parasitic SAR Campaigns

Utilize (-)-arctigenin as the baseline comparator scaffold in structure-activity relationship (SAR) studies. Its defined cytotoxicity profile (HL-60 EC50 = 12 μM; HeLa EC50 > 100 μM) provides a clear reference point for evaluating cell-line selectivity of synthetic analogs [1]. For anti-Toxoplasma gondii drug discovery, (-)-arctigenin's modest baseline activity (IC50 = 586.4 μM; SI = 0.98) enables unambiguous quantification of derivative potency improvements [2].

Pharmacokinetic Reference Standard for Lignan Bioavailability Studies

Deploy (-)-arctigenin as a reference compound in pharmacokinetic studies of dibenzylbutyrolactone lignans. Its characterized absorption profile (absorption rate <1 h, absolute bioavailability >100% for non-oral routes, t1/2 <2 h) and rapid, broad tissue distribution (peak at 2.5 h post-dose, detectable in nearly all organs) provide a benchmark for evaluating lignan disposition [1]. The documented larger AUC of (-)-arctigenin versus arctiin after oral arctiin administration establishes the aglycone as the therapeutically relevant exposure marker [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Arctigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.